N-Benzyl-N,N-dibutylbutan-1-aminium iodide

Catalog No.
S1902336
CAS No.
60754-76-9
M.F
C19H34IN
M. Wt
403.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N,N-dibutylbutan-1-aminium iodide

CAS Number

60754-76-9

Product Name

N-Benzyl-N,N-dibutylbutan-1-aminium iodide

IUPAC Name

benzyl(tributyl)azanium;iodide

Molecular Formula

C19H34IN

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

QVGHRPSUYBFXLH-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-]
  • Ionic Liquids: N-Benzyl-N,N-dibutylbutan-1-aminium iodide possesses a quaternary ammonium cation, a common structural feature of ionic liquids. Ionic liquids are salts with a melting point below 100°C and unique properties like high thermal stability and miscibility with various organic solvents. Research on novel ionic liquids often explores their potential applications in catalysis, separations, and electrochemistry .
  • Organic Synthesis: The iodide anion (I-) in N-Benzyl-N,N-dibutylbutan-1-aminium iodide can potentially act as a leaving group in organic synthesis reactions. However, further research is needed to determine the specific reactivity of this molecule.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide is a quaternary ammonium compound characterized by the molecular formula C19H34INC_{19}H_{34}IN. This compound features a benzyl group attached to a nitrogen atom that is also bonded to two butyl groups and an iodide ion. It is known for its surfactant properties and is commonly utilized in various chemical applications due to its ability to facilitate reactions across different phases.

Types of Reactions

N-Benzyl-N,N-dibutylbutan-1-aminium iodide primarily engages in nucleophilic substitution reactions, particularly following the S_N2 mechanism. This reactivity is attributed to the presence of the quaternary ammonium structure, which allows for effective interaction with nucleophiles.

Common Reagents and Conditions

The compound can react with various nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, which enhance nucleophilic attack by stabilizing the transition state.

Major Products

The nature of the products formed from these reactions depends on the specific nucleophile used:

  • Hydroxide ions yield alcohols.
  • Cyanide ions produce nitriles.
    These transformations highlight the compound's versatility in organic synthesis.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide exhibits notable biological activity, particularly in studies related to cell membrane permeability. Its quaternary ammonium structure suggests potential antimicrobial properties, similar to other compounds in its class. Ongoing research aims to explore its effectiveness as an antimicrobial agent and its role in enhancing drug delivery systems.

Synthetic Routes

The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium iodide typically involves a quaternization reaction. This process includes:

  • Reactants: Benzyl chloride and tributylamine.
  • Iodide Source: Sodium iodide or potassium iodide serves as the halogen source.
  • Solvent: The reaction is often carried out in organic solvents like acetonitrile or acetone under reflux conditions.

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity. Large-scale reactors are employed to maintain precise control over reaction conditions, followed by purification processes such as crystallization or distillation.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide finds applications across various fields:

  • Chemistry: Used as a phase transfer catalyst, it facilitates reactions between immiscible phases (e.g., organic and aqueous).
  • Biology: Investigated for its ability to enhance cell membrane permeability.
  • Medicine: Research into its antimicrobial potential continues, given its structural similarities to known disinfectants.
  • Industry: Employed in producing chemical intermediates and stabilizers in formulations.

Research on N-Benzyl-N,N-dibutylbutan-1-aminium iodide has focused on its interactions with biological membranes and other chemical species. Its ability to enhance solubility and facilitate transport across membranes makes it a valuable candidate for drug delivery systems. Studies have indicated that it may influence cellular uptake mechanisms, thereby enhancing the efficacy of therapeutic agents.

Several compounds share structural similarities with N-Benzyl-N,N-dibutylbutan-1-aminium iodide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Benzyltriethylammonium iodideEthyl groups instead of butylDifferent hydrophobicity due to shorter alkyl chains
Tetrabutylammonium iodideFour butyl groupsLacks aromatic character; primarily hydrophobic
Benzyltrimethylammonium iodideMethyl groups instead of butylMore polar due to smaller alkyl groups

Uniqueness

N-Benzyl-N,N-dibutylbutan-1-aminium iodide stands out due to its combination of a benzyl group with two butyl groups, providing a balanced hydrophobic-hydrophilic profile. This unique structure enhances its effectiveness as a phase transfer catalyst compared to similar compounds, allowing for improved reaction rates and efficiency in organic synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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